molecular formula C10H15NO3S2 B5449071 N-{2-[(4-methoxyphenyl)thio]ethyl}methanesulfonamide

N-{2-[(4-methoxyphenyl)thio]ethyl}methanesulfonamide

Cat. No.: B5449071
M. Wt: 261.4 g/mol
InChI Key: OLVKZMRDVHWRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{2-[(4-methoxyphenyl)thio]ethyl}methanesulfonamide” is a chemical compound with the empirical formula C10H15NO3S . It has a molecular weight of 229.30 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string COc1ccc (CCNS © (=O)=O)cc1 . The compound has a molecular formula of C10H15NO3S .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored at room temperature . More detailed physical and chemical properties are not available in the resources I found.

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfanylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S2/c1-14-9-3-5-10(6-4-9)15-8-7-11-16(2,12)13/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVKZMRDVHWRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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